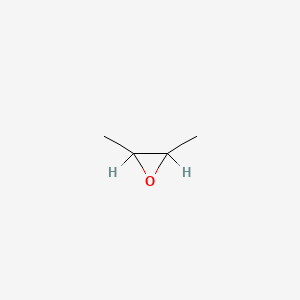

2,3-Epoxybutane

Übersicht

Beschreibung

2,3-Epoxybutane, also known as 2,3-dimethyloxirane, is an organic compound with the molecular formula C₄H₈O. It is an epoxide, characterized by a three-membered ring containing an oxygen atom. This compound exists as three stereoisomers: a pair of enantiomers and a meso isomer. All forms of this compound are colorless liquids .

Vorbereitungsmethoden

2,3-Epoxybutane is typically synthesized from 2-butene through the formation of a chlorohydrin intermediate. The synthetic route involves the following steps :

Formation of Chlorohydrin: 2-butene reacts with hypochlorous acid (HOCl) to form 2-chloro-3-butanol. [ \text{CH}_3\text{CH=CHCH}_3 + \text{HOCl} \rightarrow \text{CH}_3\text{CH(OH)CH(Cl)CH}_3 ]

Cyclization: The chlorohydrin undergoes intramolecular cyclization to form this compound, releasing hydrochloric acid (HCl) as a byproduct. [ \text{CH}_3\text{CH(OH)CH(Cl)CH}_3 \rightarrow \text{CH}_3\text{CH(O)CHCH}_3 + \text{HCl} ]

Analyse Chemischer Reaktionen

Preparation of 2,3-Epoxybutane

This compound is typically prepared from 2-butene via the chlorohydrin route :

This involves the reaction of 2-butene with hypochlorous acid (HOCl) to form a chlorohydrin intermediate, followed by dehydrohalogenation to yield the epoxide .

Ring-Opening Reactions

A common reaction of this compound is the hydration (ring-opening) to form 2,3-butanediol :

Many other ring-opening reactions have been reported with various nucleophiles .

Reaction with Nucleophiles

Epoxides, including this compound, are valuable building blocks in organic synthesis due to their reactivity towards nucleophiles. The epoxide ring can be opened under acidic or basic conditions, leading to a variety of products depending on the nucleophile and reaction conditions.

3.1. Reaction with Organosulfates, Sulfates, and Bisulfates

The reaction of epoxides with sulfate and organosulfate species is significant in the context of secondary organic aerosol (SOA) formation in atmospheric chemistry .

Model studies using 1,2-epoxybutane, cis-2,3-epoxybutane, and 2-methyl-1,2-epoxybutane have been conducted to measure the nucleophilic strengths of sulfate (), bisulfate (), and methyl sulfate () . The nucleophilic strength (NS) is defined relative to water, with .

The relative nucleophilic strengths were measured using nuclear magnetic resonance (NMR) spectroscopy. The molal activity-based nucleophilic strengths were determined by reacting the epoxides in solutions of varying sulfate or bisulfate concentrations. The following equation was used to determine nucleophilic strengths :

Where:

-

represents the mole fraction of the nucleophilic addition product

-

represents the activity of the nucleophile

For reactions involving both sulfate and bisulfate, the equation is:

The following table summarizes the molal activity-based nucleophilic strengths for 1,2-epoxybutane and cis-2,3-epoxybutane :

| Nucleophile | 1,2-Epoxybutane (Primary attack site) | 1,2-Epoxybutane (Secondary attack site) | cis-2,3-Epoxybutane |

|---|---|---|---|

| Sulfate () | 211.4 ± 9.3 | 198.2 ± 7.7 | 197 ± 12 |

| Bisulfate () | 1.95 ± 0.19 | 0.49 ± 0.15 | 1.27 ± 0.19 |

These results indicate that sulfate is a significantly stronger nucleophile than bisulfate towards these epoxides.

3.2. Reaction with 4-(p-Nitrobenzyl)pyridine (NBP)

The chemical reactivity of this compound with 4-(p-nitrobenzyl)pyridine (NBP), a model bionucleophile, has been investigated . This study compared the reactivity of propylene oxide, 1,2-epoxybutane, and cis- and trans-2,3-epoxybutane with NBP. The reaction involves alkylation of NBP by the epoxide, yielding NBP-epoxide adducts via an mechanism. It was observed that propylene oxide and 1,2-epoxybutane exhibit higher alkylating potential than cis- and trans-2,3-epoxybutane .

Polymerization

This compound can be polymerized to form poly(this compound) . The polymerization can be conducted using various catalysts, such as trialkylaluminum compounds. The resulting polymer's properties depend on the stereochemistry of the monomer (cis or trans) and the reaction conditions .

4.1. Properties of Poly(this compound)

-

Crystalline Polymers : Both cis- and trans-2,3-epoxybutane can be polymerized to yield crystalline polymers.

-

Solubility : The polymers are insoluble in water and aliphatic hydrocarbons. Poly(cis-2,3-epoxybutane) is insoluble in chlorinated solvents (e.g., chloroform) and aromatic solvents (e.g., benzene), while poly(trans-2,3-epoxybutane) is soluble in these solvents.

-

Melting Points : Poly(trans-2,3-epoxybutane) has melting points ranging from approximately 70°C to 114°C, while poly(cis-2,3-epoxybutane) has higher melting points, ranging from 120°C to 170°C or above .

-

Applications : The polymers can be used in plastic and wax applications. High molecular weight polymers can be fabricated into films and fibers, while lower molecular weight polymers are useful as synthetic waxes and wax modifiers .

Reactivity and Atmospheric Implications

Studies indicate that the hydrolysis reactions of epoxides must be considered to understand their bioactivity . The alkylation of DNA by epoxides and the O(6)-/N7-guanine adduct ratio are directly related to their mutagenicity in vitro . In the context of atmospheric chemistry, reactions involving this compound and other epoxides contribute to the formation and evolution of secondary organic aerosols (SOA) .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

2,3-Epoxybutane serves as a crucial intermediate in the synthesis of various organic compounds. Its unique epoxide structure allows it to participate in nucleophilic addition reactions, facilitating the formation of complex molecules. For instance, it can be used to synthesize optically active compounds through enantioselective ring-opening reactions with chiral reagents .

Polymer Production

The compound is also utilized in the production of polymers. Poly(this compound) exhibits desirable properties for various applications such as coatings and adhesives. These polymers can be fabricated into films and fibers, enhancing their utility in protective coatings and plastic applications .

Biological Research

Mutagenicity Studies

Research has demonstrated that this compound possesses mutagenic properties. It has been shown to induce mutations in bacterial strains such as Salmonella typhimurium. The compound's mutagenicity is influenced by metabolic activation processes involving liver enzymes . This characteristic makes it a valuable tool for studying mutagenesis and the mechanisms underlying genetic mutations.

Bioremediation Applications

The compound interacts with biological molecules and enzymes, making it relevant in bioremediation studies. For example, it has been investigated for its role in the degradation of polychlorinated biphenyls (PCBs) through enzymatic pathways involving specific dehydrogenases.

Environmental Chemistry

Atmospheric Reactions

Kinetic studies have highlighted the atmospheric oxidation of this compound by hydroxyl radicals. Understanding its reactivity under atmospheric conditions is essential for predicting its environmental impact and potential contributions to secondary organic aerosol formation .

Industrial Applications

Coatings and Adhesives

In industrial settings, this compound is employed in producing coatings and adhesives due to its excellent adhesion properties. The polymers derived from this compound are particularly effective as protective coatings for paper and wood products .

Waxes and Modifiers

The lower molecular weight polymers derived from this compound are used as synthetic waxes and modifiers. These materials enhance the physical properties of wax products, improving adhesion and performance in various applications including floor polishes .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Intermediate for organic compounds; enantioselective synthesis |

| Polymer Production | Production of poly(this compound) for films and coatings |

| Biological Research | Mutagenicity studies; role in bioremediation |

| Environmental Chemistry | Kinetic studies on atmospheric oxidation |

| Industrial Applications | Used in coatings and adhesives; synthetic waxes |

Case Studies

-

Mutagenicity Assessment

A study assessed the mutagenic effects of this compound using Salmonella strains. Results indicated significant mutation rates upon exposure to the compound, particularly when metabolic activation was present. This highlights its potential risks and relevance in toxicological research . -

Polymer Properties

Research on poly(this compound) demonstrated that films produced from this polymer exhibit excellent physical properties such as low water absorption and high melting points. These characteristics make them suitable for packaging applications .

Wirkmechanismus

The primary mechanism of action for 2,3-epoxybutane involves the opening of its epoxide ring. This highly strained three-membered ring is reactive and can be opened by nucleophiles, acids, or bases, leading to the formation of various products . The reactivity of the epoxide ring is due to the ring strain and the electrophilic nature of the carbon atoms adjacent to the oxygen atom.

Vergleich Mit ähnlichen Verbindungen

2,3-Epoxybutane can be compared with other epoxides such as ethylene oxide and propylene oxide :

Ethylene Oxide: A simpler epoxide with the formula C₂H₄O. It is more reactive due to the smaller ring size and is widely used in the production of ethylene glycol and as a sterilizing agent.

Propylene Oxide: Another common epoxide with the formula C₃H₆O. It is used in the production of polyether polyols for polyurethane foams.

This compound is unique due to its additional methyl groups, which influence its reactivity and the types of products formed during chemical reactions.

Biologische Aktivität

2,3-Epoxybutane, also known as cis-2,3-epoxybutane, is a cyclic ether with the molecular formula C₄H₈O. This compound has garnered attention in various scientific fields due to its biological activity, particularly its mutagenic properties and interactions with biological molecules. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant research findings.

Overview of this compound

Chemical Structure and Properties

- Molecular Formula : C₄H₈O

- Appearance : Colorless liquid with a characteristic odor.

- Solubility : Soluble in water, which influences its biological interactions.

This compound primarily exerts its effects through its reactive epoxide group, which can form covalent bonds with nucleophilic sites on proteins and DNA. This interaction is crucial for understanding its mutagenic properties.

Target of Action

The main target for this compound is the respiratory system , where it can induce various biochemical responses.

Biochemical Pathways

The hydration of this compound leads to the formation of 2,3-butanediol. This conversion is significant as it alters cellular metabolism and may influence stress response pathways.

Mutagenicity

Research indicates that this compound is a direct mutagen for specific bacterial strains (e.g., TA 1530, TA 1535, TA 100). The mutagenic activity is enhanced in the presence of metabolic activation by liver S9-mix. The compound's mutagenicity varies with concentration and exposure conditions .

Cellular Effects

Exposure to this compound can lead to:

- Activation of Stress Response Pathways : Including the induction of heat shock proteins.

- Alterations in Gene Expression : Affecting various cellular functions.

- Cell Signaling Pathways : Influencing cellular metabolism and growth.

In Vivo Studies

A study examined the effects of inhalation exposure to this compound in animal models. Results showed that at low doses, the compound induced mild stress responses and adaptive metabolic changes. Higher doses resulted in significant toxicity and adverse health effects .

| Dose (mg/m³) | Observed Effects | Species |

|---|---|---|

| 600 | No tumors; nasal lesions | Rats |

| 2400 | Decreased body weight; renal necrosis | Mice |

| 4800 | Erratic movements; piloerection | Rats |

Metabolic Pathways

The metabolic pathways involving this compound include hydration to form 2,3-butanediol. This pathway is critical for understanding how the compound is processed within biological systems and its potential impacts on health.

Safety and Toxicology

Due to its mutagenic properties, safety assessments are crucial for handling this compound in laboratory and industrial settings. The compound has been linked to local carcinogenic effects in animal studies but shows varying results across different species and exposure levels .

Eigenschaften

IUPAC Name |

2,3-dimethyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-3-4(2)5-3/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXKWPLDPFFDJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Record name | 2,3-EPOXYBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025239 | |

| Record name | 2,3-Epoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3-epoxybutane is a clear colorless liquid. (NTP, 1992) | |

| Record name | 2,3-EPOXYBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

0 °F (NTP, 1992) | |

| Record name | 2,3-EPOXYBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |

| Record name | 2,3-EPOXYBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.793 at 75 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | 2,3-EPOXYBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3266-23-7 | |

| Record name | 2,3-EPOXYBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Butylene oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3266-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Epoxybutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003266237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, 2,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Epoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-epoxybutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.